molecular formula C7H6Cl4O2 B1329435 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene CAS No. 2207-27-4

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene

Cat. No. B1329435
CAS RN: 2207-27-4
M. Wt: 263.9 g/mol
InChI Key: UHSMEJQTFMHABA-UHFFFAOYSA-N
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Description

The compound 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is a cyclic diene that has been studied for its potential in organic synthesis, particularly in Diels-Alder reactions. It is characterized by its four chlorine atoms and two methoxy groups attached to a cyclopentadiene core. This structure makes it an excellent candidate for participating in cycloaddition reactions, which are fundamental in constructing complex molecular architectures .

Synthesis Analysis

The synthesis of related cyclopentadiene derivatives has been explored in various studies. For instance, 1,3,5,5-Tetramethylcyclohexa-1,3-diene was synthesized and found to undergo rearrangement in the gas phase, which is indicative of the dynamic behavior of such compounds under certain conditions . Although not directly related to the target compound, these studies provide insights into the synthetic pathways that could be adapted for the synthesis of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene.

Molecular Structure Analysis

The molecular structure of a related compound, 1,2,3,3-tetrachloro-4,5-dimethyl spiro[2.3]-hexa-1,4-diene, was determined using electron diffraction in the gas phase. The study confirmed the atom connectivities and provided detailed information about the internuclear distances and angles, which are crucial for understanding the reactivity and interaction of the compound with other molecules .

Chemical Reactions Analysis

The Diels-Alder reactions of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene have been highlighted as particularly noteworthy. The compound exhibits high endo selectivity when reacting with various dienophiles, leading to the formation of norbornene derivatives. These derivatives are valuable building blocks in the synthesis of complex natural and non-natural products due to their rigid framework, which provides a high degree of selectivity and directional nature to various substituents .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystal and molecular structures of various cyclohexadiene derivatives have been analyzed, revealing information about bond lengths and deviations from planarity due to substituent effects . These findings can be extrapolated to understand the behavior of the tetrachloro compound in different environments and its potential interactions with other chemical entities.

Scientific Research Applications

Diels-Alder Reactions and Synthesis Applications

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is particularly notable for its use in Diels-Alder reactions. This cyclic diene reacts with a variety of dienophiles to produce norbornene derivatives, which are crucial for synthesizing complex natural and non-natural products. These reactions are highly endo-selective and yield products with a rigid framework that provides high selectivity and directional nature for various substituents, making them valuable in the synthesis of complex molecules (Khan, Prabhudas, & Dash, 2000).

Reactions with Polyhalocyclopentadienes

The Diels-Alder reactions of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene with various dienophiles, including vinyl and allylacetylene dienophiles, have been explored. These studies have helped in understanding the kinetic parameters and cycloaddition processes of these reactions, providing insights into the reactivity and applications of polyhalocyclopentadienes (Veliev et al., 2004).

Application in Macrocyclic Synthesis

(Z)-1,4-Diethynyl-1,4-dimethoxycyclohexa-2,5-diene, a related compound, has been used as a building block for synthesizing novel macrocycles containing buta-1,3-diyne units. This indicates the potential of these dienes in constructing complex molecular structures (Srinivasan, Sankararaman, Hopf, & Varghese, 2003).

Synthesis of δ-Lactone-Fused Cyclopentanoids

A method to produce δ-lactone-fused cyclopentanoids starting from Diels-Alder adducts of this diene has been reported. This approach allows for the creation of highly functionalized molecules, demonstrating the versatility of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene in synthetic chemistry (Khan, Krishnakumar, & Sudheer, 2007).

Formation of Highly Condensed Polycyclic Systems

The compound plays a role in generating bicyclo[6,4,0]dodeca-4,9,11-triene systems, leading to the formation of tetracyclo[6,4,0,04,12,05,9]dodec-10-enes. This is a part of synthesizing highly condensed polycyclic systems, further showcasing its applicability in advanced organic synthesis (Akhtar, Fray, & Yarrow, 1968).

properties

IUPAC Name

1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSMEJQTFMHABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176559
Record name 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene

CAS RN

2207-27-4
Record name 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene
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Record name 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Record name 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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Record name 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
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